molecular formula C18H18FN3O2S B10949993 N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B10949993
M. Wt: 359.4 g/mol
InChI Key: KCKSQKCMMWGFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE is a synthetic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to a benzenesulfonamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and the pyrazole intermediate.

    Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA)
  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ADB-FUBICA)
  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide (AB-BICA)

Uniqueness

N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of both a fluorobenzyl group and a benzenesulfonamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H18FN3O2S/c1-13-6-7-14(2)18(8-13)25(23,24)21-17-10-20-22(12-17)11-15-4-3-5-16(19)9-15/h3-10,12,21H,11H2,1-2H3

InChI Key

KCKSQKCMMWGFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.